molecular formula C15H19N5O3 B2987329 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034473-83-9

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2987329
M. Wt: 317.349
InChI Key: QAFDTNHFDGLHQO-UHFFFAOYSA-N
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Description

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models A study explored the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This compound is a potent antagonist for the CB1 receptor. The research developed unified pharmacophore models for CB1 receptor ligands and conducted comparative molecular field analysis (CoMFA) for structural analogs, suggesting significant steric binding interactions with the receptor (Shim et al., 2002).

Antimicrobial Activity A series of compounds structurally related to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, specifically (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, were synthesized and shown to exhibit significant antimicrobial activity. These compounds, particularly those containing a methoxy group, displayed high antimicrobial properties (Kumar et al., 2012).

Isomorphism in Heterocyclic Analogs Research on isomorphous methyl- and chloro-substituted small heterocyclic analogs, including structures similar to the compound of interest, revealed adherence to the chlorine-methyl exchange rule. These findings highlight the nuanced structural behavior of such compounds under specific conditions (Swamy et al., 2013).

Anticancer Activity Another study synthesized pyrazoline derivatives, including structures resembling (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. These compounds were tested for antitumor activity, with several showing a broad spectrum of antitumor activity, especially against breast cancer cell lines. This demonstrates the potential of such compounds in cancer therapeutics (Rostom et al., 2009).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. For a similar compound, (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine, the hazard statements include H302, H315, H318, and H335 .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. Additionally, research could be conducted to explore potential applications of this compound in various fields .

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-7-3-4-11(9-20)23-13-8-16-5-6-17-13/h5-6,8,10-11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFDTNHFDGLHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

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